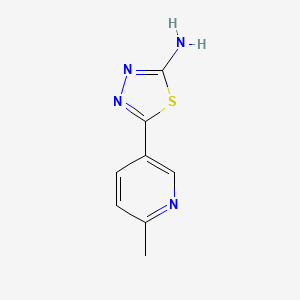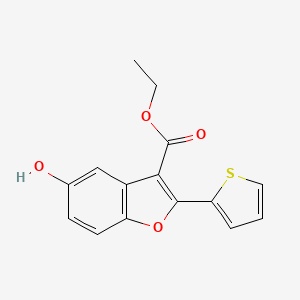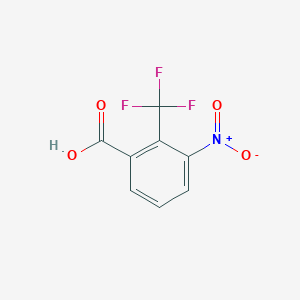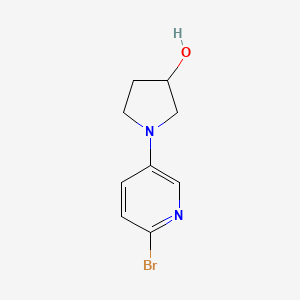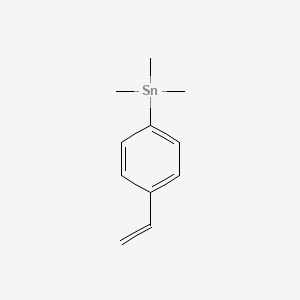
Trimethyl(4-vinylphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(4-vinylphenyl)stannane: is an organotin compound with the molecular formula C11H16Sn It is characterized by the presence of a tin atom bonded to a trimethyl group and a 4-vinylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: Trimethyl(4-vinylphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of 4-vinylphenylmagnesium bromide with trimethyltin chloride . The reaction typically occurs in an anhydrous solvent such as diethyl ether under an inert atmosphere to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organotin compound synthesis apply. Industrial production would likely involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions: Trimethyl(4-vinylphenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The tin atom in the compound can participate in nucleophilic substitution reactions, where the trimethyl groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other organotin oxides.
Coupling Reactions: It can undergo coupling reactions with other organometallic compounds to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of new carbon-tin bonds.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted organotin compounds.
Oxidation Products: Oxidation typically yields tin oxides or organotin oxides.
Coupling Products: Coupling reactions can produce complex organotin compounds with multiple functional groups.
科学的研究の応用
Chemistry: Trimethyl(4-vinylphenyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the preparation of other organotin compounds and as a precursor for catalysts in various chemical reactions.
Biology and Medicine: In biological research, organotin compounds, including this compound, are studied for their potential biological activity. Some organotin compounds have shown promise as antifungal and antibacterial agents, although their toxicity remains a concern.
Industry: In the industrial sector, this compound is used in the production of polymers and as an additive in the manufacture of certain types of plastics. It is also used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of trimethyl(4-vinylphenyl)stannane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms or molecules, leading to the formation of new chemical structures. In biological systems, organotin compounds can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific context in which the compound is used.
類似化合物との比較
Trimethyl(phenylmethyl)stannane: This compound has a similar structure but with a phenylmethyl group instead of a 4-vinylphenyl group.
Tetramethyltin: This compound contains four methyl groups bonded to a tin atom, lacking the vinylphenyl group.
Uniqueness: Trimethyl(4-vinylphenyl)stannane is unique due to the presence of the 4-vinylphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where the vinyl group can participate in additional chemical reactions, such as polymerization or coupling reactions.
特性
分子式 |
C11H16Sn |
|---|---|
分子量 |
266.95 g/mol |
IUPAC名 |
(4-ethenylphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H7.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h2,4-7H,1H2;3*1H3; |
InChIキー |
RNVJDKITSPLHGC-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13703162.png)

![2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B13703165.png)
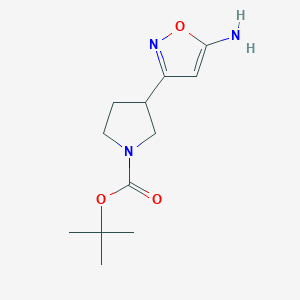
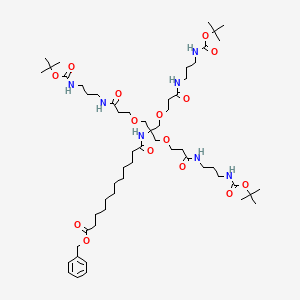
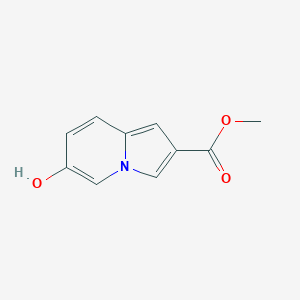

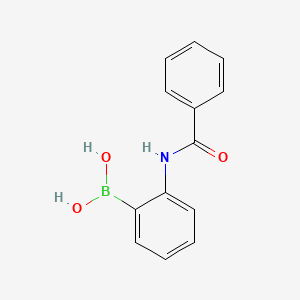
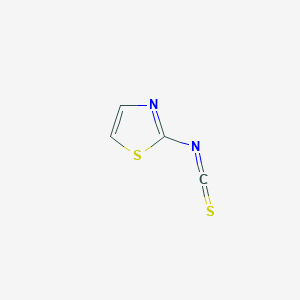
![N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide](/img/structure/B13703218.png)
